molecular formula C7H7Cl2N3OS B4554313 CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-

CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-

Cat. No.: B4554313
M. Wt: 252.12 g/mol
InChI Key: ISQRTYDBFHHJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL- is a useful research compound. Its molecular formula is C7H7Cl2N3OS and its molecular weight is 252.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-ylcyclopropanecarboxamide is 250.9686884 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated various methods for preparing thiadiazole derivatives, highlighting their potential in synthesizing novel compounds. For instance, Takikawa et al. (1985) outlined convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization of thioamides, presenting a method applicable to synthesizing compounds with thiadiazole moieties (Takikawa et al., 1985).
  • Another study by Sharba et al. (2005) reported on the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid, indicating the versatility of cyclopropane derivatives in generating heterocyclic compounds (Sharba et al., 2005).

Biological Activities

  • The exploration of biological activities of thiadiazole derivatives has been a significant focus. Gomha et al. (2017) synthesized a novel series of thiadiazole derivatives, evaluating them as potent anticancer agents against Hepatocellular carcinoma cell lines, suggesting the therapeutic potential of these compounds (Gomha et al., 2017).
  • Additionally, Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives incorporating thiadiazole moieties, which were tested for antimicrobial, anti-inflammatory, and analgesic activities, further highlighting the diverse pharmacological applications of thiadiazole derivatives (Kumar & Panwar, 2015).

Chemical Properties and Applications

  • Studies have also focused on the chemical properties of thiadiazole derivatives, such as the effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the thiadiazole group, indicating the complex behavior of these compounds in different environments (Matwijczuk et al., 2017).
  • The synthesis of novel heterocyclic compounds with insecticidal activity has been reported, utilizing thiadiazole derivatives as precursors, which showcases their application in developing agricultural chemicals (Mohamed et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-(1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3OS/c1-6(2-7(6,8)9)4(13)11-5-12-10-3-14-5/h3H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQRTYDBFHHJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-
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CYCLOPROPANECARBOXAMIDE, 2,2-DICHLORO-1-METHYL-N-1,3,4-THIADIAZOL-2-YL-

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